1-Benzyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Benzyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C17H19N3O2. It is a derivative of piperazine, a heterocyclic amine, and features both benzyl and nitrophenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-benzylpiperazine with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Benzyl-4-(4-aminophenyl)piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-nitrophenyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including receptors and enzymes, through its benzyl and nitrophenyl groups. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the nitrophenyl group, making it less versatile in certain chemical reactions.
4-Nitrophenylpiperazine: Lacks the benzyl group, which may affect its binding affinity and specificity in biological systems.
Uniqueness: 1-Benzyl-4-(4-nitrophenyl)piperazine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Properties
IUPAC Name |
1-benzyl-4-(4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULTGZUGOISIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372648 | |
Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16155-08-1 | |
Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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